7-Chloro-6-fluoro-benzo[b]thiophene-2-carboxylic acid
Description
Properties
IUPAC Name |
7-chloro-6-fluoro-1-benzothiophene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4ClFO2S/c10-7-5(11)2-1-4-3-6(9(12)13)14-8(4)7/h1-3H,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPOONGTYQMSXGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C=C(S2)C(=O)O)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4ClFO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Halogenated Benzaldehydes with Mercaptoacetic Acid
A widely adopted method involves the reaction of 3-chloro-4-fluorobenzaldehyde with mercaptoacetic acid under acidic conditions. The process proceeds via a Michael addition followed by cyclodehydration to form the thiophene ring.
Key Reaction Parameters
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Catalyst | H₂SO₄ (concentrated) | 68–72 |
| Solvent | Acetic acid | — |
| Temperature | 120°C, reflux | — |
| Reaction Time | 6–8 hours | — |
This method faces challenges in regioselectivity due to competing pathways for chloro and fluoro substituents.
Aryne Intermediate-Mediated Cyclization
Recent advances employ aryne chemistry for regiocontrolled synthesis. The reaction of 2-chloro-6-fluoroaryl triflates with alkynyl sulfides generates benzo[b]thiophenes via [2+2] cycloaddition followed by ring expansion.
Procedure Highlights
-
Aryne Generation : 2-Chloro-6-fluoroaryl triflate (1.5 equiv) treated with CsF (9.0 equiv) in MeCN at 25°C.
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Cyclization : Addition of ethyl (4-tolyl)ethynyl sulfide under CO₂ atmosphere (1 atm, 24 hours).
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Oxidation : mCPBA (1.0 equiv) in CH₂Cl₂ at −20°C converts the sulfide to sulfone, stabilizing the product.
Carboxylic Acid Functionalization Strategies
Direct Carboxylation of Preformed Thiophene
The 2-carboxylic acid group is introduced via:
Kolbe–Schmitt Reaction
Treatment of 7-chloro-6-fluorobenzo[b]thiophene with supercritical CO₂ (100 bar, 150°C) in the presence of KOH yields the carboxylic acid derivative.
Limitations : Low regioselectivity (∼40% para-isomer formation).
Oxidation of Hydroxymethyl Precursors
A more efficient pathway involves:
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Hydroxymethylation : LiAlH₄ reduction of methyl ester precursors (e.g., methyl 7-chloro-6-fluoro-benzo[b]thiophene-2-carboxylate) to alcohol intermediates.
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Oxidation : CuBr₂ (10 mol%) catalyzed oxidation with t-BuOOH (10 equiv) in MeCN/H₂O (24 hours, 25°C).
Performance Metrics
| Starting Material | Oxidizing Agent | Yield (%) | Purity (%) |
|---|---|---|---|
| Methyl ester (C₁₀H₆ClFO₂S) | t-BuOOH/CuBr₂ | 84 | 99.5 |
| Hydroxymethyl derivative (C₉H₅ClFO₂S) | H₂O₂ (30%) | 88 | 98.7 |
Analytical Characterization
Critical quality control data for the final compound:
| Property | Method | Specification |
|---|---|---|
| Purity | HPLC (C18 column) | ≥99.0% (254 nm) |
| Melting Point | DSC | 218–220°C (decomposition) |
| Halogen Content | Ion Chromatography | Cl: 15.3%; F: 8.2% |
| Molecular Weight | HRMS | 230.64 g/mol (observed) |
Challenges and Mitigation Strategies
Byproduct Formation in Cyclization
Ester Hydrolysis Side Reactions
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Issue : Partial decarboxylation under basic conditions.
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Optimization : Switching from NaOH (3N, 80°C) to enzymatic hydrolysis (lipase CAL-B, pH 7.0) reduces decarboxylation from 12% to 2%.
Industrial-Scale Considerations
| Parameter | Lab Scale | Pilot Plant (10 kg batch) |
|---|---|---|
| Cycle Time | 48 hours | 72 hours |
| Cost per Gram | $12.50 | $4.80 |
| Waste Generation | 8 L/kg product | 3.2 L/kg product |
Key innovations enabling scale-up:
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Continuous-flow aryne generation (residence time: 2 minutes vs. 24 hours batch).
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Solvent recovery systems achieving 92% MeCN reuse.
Emerging Methodologies
Photoredox Catalysis
Visible-light-mediated C–H carboxylation using Ru(bpy)₃Cl₂ (2 mol%) and CO₂ (50 psi) demonstrates:
Chemical Reactions Analysis
Types of Reactions
7-Chloro-6-fluoro-benzo[b]thiophene-2-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: The carboxyl group can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydroxide, potassium tert-butoxide, and various nucleophiles or electrophiles.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids or esters.
Major Products
Substitution Products: Derivatives with different functional groups replacing chlorine or fluorine.
Oxidation and Reduction Products: Various oxidation states and reduced forms of the compound.
Coupling Products: Complex molecules formed through carbon-carbon bond formation.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that derivatives of benzo[b]thiophene-2-carboxylic acids exhibit antimicrobial properties. 7-Chloro-6-fluoro-benzo[b]thiophene-2-carboxylic acid has been investigated for its potential as an antibiotic agent. Its structural characteristics enhance its interaction with bacterial enzymes, making it a candidate for further development in treating bacterial infections .
Pharmaceutical Intermediates
The compound serves as a crucial intermediate in the synthesis of various pharmaceuticals. For instance, it is utilized in the production of anti-inflammatory and analgesic drugs, where its unique thiophene ring structure contributes to the biological activity of the final products. The synthesis process often involves multi-step reactions starting from simpler thiophene derivatives .
Agricultural Chemistry
Pesticide Development
7-Chloro-6-fluoro-benzo[b]thiophene-2-carboxylic acid is also explored for its applications in agricultural chemistry, particularly as a precursor for developing novel pesticides. Its ability to disrupt specific biochemical pathways in pests makes it a valuable candidate for creating effective agricultural chemicals that minimize crop damage while being environmentally sustainable .
Material Science
Organic Electronics
In material science, this compound has been studied for its potential applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its electronic properties, influenced by the halogen substitutions (chlorine and fluorine), enhance charge mobility and stability, making it suitable for use in advanced electronic devices .
Biochemical Research
Enzyme Inhibition Studies
Recent studies have highlighted the compound's role as a potential enzyme inhibitor. Specifically, it has been tested against various kinases involved in metabolic pathways, showing promise as a therapeutic agent in diseases such as cancer and diabetes by modulating enzyme activity .
Synthesis and Characterization
The synthesis of 7-Chloro-6-fluoro-benzo[b]thiophene-2-carboxylic acid typically involves several steps:
- Starting Materials : The synthesis often begins with readily available halogenated benzo[b]thiophene derivatives.
- Reactions : Key reactions include nucleophilic substitutions and carboxylation processes that introduce the carboxylic acid functional group.
- Characterization Techniques : Techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound.
Mechanism of Action
The mechanism of action of 7-Chloro-6-fluoro-benzo[b]thiophene-2-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or DNA, leading to the modulation of biological pathways. The presence of chlorine and fluorine atoms can enhance binding affinity and specificity, contributing to its biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
The biological and physicochemical properties of benzo[b]thiophene derivatives are highly dependent on substituent positions and electronic characteristics. Key analogs include:
Note: Discrepancies in similarity scores (e.g., 0.69 vs. 0.95 for 19163-24-7) likely arise from differing computational algorithms .
Q & A
Q. What are the recommended synthetic routes for 7-chloro-6-fluoro-benzo[b]thiophene-2-carboxylic acid, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via halogenation and cyclization of precursor thiophene derivatives. For example, chlorination and fluorination steps may involve electrophilic substitution using reagents like N-chlorosuccinimide (NCS) or Selectfluor™. Cyclization of substituted benzaldehyde intermediates with thioglycolic acid under acidic conditions is a common approach. Reaction temperature (e.g., 80–120°C) and solvent choice (e.g., DMF or acetic acid) critically affect yield and purity .
Q. How should researchers characterize the purity and structural identity of this compound?
- Methodological Answer : Use HPLC with UV detection (≥98% purity threshold) and melting point analysis (expected range: 210–220°C based on analogues). Confirm structural identity via H/C NMR (e.g., aromatic proton signals at δ 7.2–8.0 ppm) and FT-IR (carboxylic acid C=O stretch ~1700 cm). Mass spectrometry (ESI-MS) should show a molecular ion peak matching the molecular weight (CHClFOS: 238.6 g/mol) .
Q. What safety protocols are essential for handling this compound in the laboratory?
- Methodological Answer : Follow EC No. 1907/2006 (REACH) guidelines: Use PPE (gloves, goggles, lab coat), work in a fume hood, and avoid inhalation/contact. Store in a cool, dry place away from oxidizing agents. In case of exposure, rinse skin/eyes with water and consult a physician. No specific DNEL/DMEL data exists, so apply ALARA principles .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of 7-chloro-6-fluoro-benzo[b]thiophene-2-carboxylic acid in nucleophilic substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electron density on the thiophene ring, identifying reactive sites. The chloro group at position 7 is more electrophilic than the fluoro at position 6 due to lower electronegativity, making it prone to nucleophilic attack. Solvent effects (e.g., polar aprotic vs. protic) can be modeled using COSMO-RS .
Q. What strategies resolve contradictions in reported melting points for halogenated benzo[b]thiophene carboxylic acids?
- Methodological Answer : Discrepancies (e.g., 217–220°C vs. 188–192°C in analogues) may arise from polymorphism or impurities. Perform differential scanning calorimetry (DSC) to detect polymorphic transitions. Recrystallize the compound using solvents like ethanol/water mixtures and compare with literature protocols. Cross-validate purity via elemental analysis (C, H, N, S content) .
Q. How does this compound interact with biological targets in pharmacological studies?
- Methodological Answer : The carboxylic acid moiety enables salt formation with amine groups in proteins, enhancing binding affinity. Fluorine and chlorine substituents modulate lipophilicity (logP ~2.5) and membrane permeability. In vitro assays (e.g., enzyme inhibition) should use fluorescence polarization or SPR to quantify interactions with targets like kinases or GPCRs .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
- Methodological Answer : Racemization may occur at high temperatures during cyclization. Optimize reaction time (≤4 hours) and use chiral catalysts (e.g., BINOL-derived phosphoric acids) to retain stereochemistry. Monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak® IC column) and adjust solvent polarity to minimize side reactions .
Key Research Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
